molecular formula C15H13N3Se B14467971 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole CAS No. 73753-35-2

2-Hydrazinyl-4,5-diphenyl-1,3-selenazole

Cat. No.: B14467971
CAS No.: 73753-35-2
M. Wt: 314.25 g/mol
InChI Key: MHOWFMDISFAHDN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,5-diphenyl-1,3-selenazole is a selenium-containing heterocyclic compound. Selenium, an element with properties similar to sulfur and oxygen, is essential in small amounts for human and animal health. The incorporation of selenium into heterocyclic compounds like this compound has garnered interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole typically involves the reaction of hydrazine derivatives with selenazole precursors. One common method includes the heteroannulation of hydrazino derivatives with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . The reaction conditions often require acidic or basic media to facilitate the Dimroth rearrangement, leading to the formation of the selenazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized, leading to the formation of selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted selenazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,5-diphenyl-1,3-selenazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

73753-35-2

Molecular Formula

C15H13N3Se

Molecular Weight

314.25 g/mol

IUPAC Name

(4,5-diphenyl-1,3-selenazol-2-yl)hydrazine

InChI

InChI=1S/C15H13N3Se/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18)

InChI Key

MHOWFMDISFAHDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([Se]C(=N2)NN)C3=CC=CC=C3

Origin of Product

United States

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